1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
Description
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the C3 position. The piperidine ring at the C1 position is further modified with a 3,5-dimethylpyrazole moiety via a methylene bridge.
Properties
IUPAC Name |
1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c1-20-17-21(2)29(27-20)19-22-13-15-28(16-14-22)26(30)18-25(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,17,22,25H,13-16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASLNPSNJHEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H30N2O
- CAS Number : Not specified in the available data.
Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have been shown to inhibit the mTOR pathway, which is critical for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced cancer cell viability .
- Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, enhancing or inhibiting their activity depending on the cellular context .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. In particular, studies on related compounds have demonstrated:
- Antiproliferative Effects : Compounds with similar structures have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .
- Mechanisms of Action : These compounds disrupt autophagic flux and interfere with mTORC1 reactivation, leading to enhanced apoptosis in cancer cells .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Sigma Receptor Modulation : Compounds targeting sigma receptors have been shown to exhibit neuroprotective effects in models of neurodegeneration . This could imply that our compound may share similar properties.
Case Studies
Several studies have highlighted the biological relevance of compounds structurally related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Piperidine/Piperazine Moieties
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one ()
- Molecular Formula : C₁₅H₁₄N₄O
- Molecular Weight : 266.3 g/mol
- Key Features: Replaces the piperidine and diphenyl groups with two pyrazole rings. Synthesized via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ (52% yield).
- Lower molecular weight (266.3 vs. 412.5) may improve solubility but limit hydrophobic interactions .
1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one ()
- Molecular Formula : C₂₄H₂₈N₄O
- Molecular Weight : 388.5 g/mol
- Key Features :
- Substitutes piperidine with piperazine, introducing an additional nitrogen atom.
- Ethyl linker between piperazine and pyrazole enhances rotational freedom.
- The ethyl-pyrazole linkage may alter steric hindrance compared to the methylene bridge in the target compound .
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine ()
- Molecular Formula : C₁₈H₂₁N₇
- Molecular Weight : 335.4 g/mol
- Key Features :
- Integrates pyrazole and piperidine into a triazine scaffold.
- X-ray crystallography reveals intermolecular hydrogen bonds involving triazine N-atoms and pyrazole CH groups.
- Comparison : The triazine core introduces π-deficient aromaticity, enabling stronger dipole interactions. The absence of a propan-1-one backbone reduces ketone-mediated reactivity .
Analogues with Sulfonyl or Heteroaromatic Modifications
1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one ()
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 361.5 g/mol
- Key Features :
- Replaces pyrazole with imidazole and adds a phenylsulfonyl group.
- Sulfonyl group enhances electronegativity and hydrogen-bond acceptor capacity.
- Comparison : The imidazole ring offers distinct coordination properties (e.g., metal-binding), while the sulfonyl group may improve metabolic stability compared to the target compound’s diphenyl groups .
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one ()
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 343.4 g/mol
- Key Features :
- Incorporates isoxazole and pyridine-oxygen-piperidine motifs.
- Methyl groups on isoxazole enhance steric bulk.
Key Research Findings
- Synthetic Efficiency : demonstrates that solid-phase catalysis (Al₂O₃) achieves moderate yields (52%) for pyrazole-containing compounds, suggesting scalable routes for the target compound .
- Structural Flexibility : Piperidine-to-piperazine substitution () or triazine integration () alters conformational dynamics and electronic profiles, impacting drug-likeness .
- Crystallographic Insights : X-ray studies () highlight the role of pyrazole and triazine in directing molecular packing via CH-π and hydrogen-bond interactions .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of pyrazole-containing compounds often involves condensation reactions between hydrazines and diketones or ketones. For instance, a protocol analogous to the synthesis of 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole involves refluxing hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen, followed by purification via column chromatography and recrystallization . Key optimizations include:
- Inert atmosphere : Prevents oxidation of intermediates.
- Solvent choice : Ethanol balances reactivity and solubility.
- Purification : Sequential use of column chromatography (silica gel) and recrystallization (dichloromethane) ensures high purity.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., dimethylpyrazole, piperidine, and diphenyl groups).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass of 367.2008 g/mol for a related compound) .
- X-ray crystallography : Resolves spatial arrangements, as demonstrated for pyrazole derivatives in crystal structure studies (e.g., hydrogen placement via riding models and Uiso refinement) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
Contradictions may arise from:
- Purity variations : Ensure ≥95% purity via HPLC or LC-MS (e.g., impurities in commercial batches affect activity) .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls.
- Structural analogs : Compare bioactivity of analogs (e.g., 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one) to isolate substituent effects .
Advanced: What computational approaches predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use InChI or SMILES data (e.g.,
InChI=1S/C20H25N5O2/...) to model binding to enzymes like cyclooxygenase or kinases . - Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes under physiological conditions.
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends observed in analogs .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation (pyrazole vapors may irritate respiratory systems).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How to develop structure-activity relationships (SAR) for this compound’s pharmacological potential?
Methodological Answer:
- Systematic substitution : Modify substituents on the pyrazole (e.g., methyl → halogen) or piperidine rings (e.g., methyl → benzyl).
- Biological screening : Test analogs against diverse targets (e.g., antimicrobial, anticancer assays) .
- Data triangulation : Cross-reference activity data with computational predictions and crystallographic data to identify key pharmacophores.
Methodological: How to design experiments assessing this compound’s stability under varying conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
